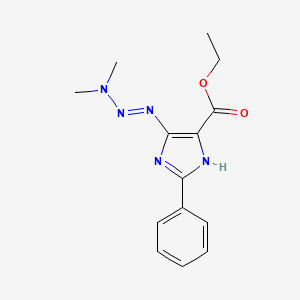
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-phenylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-phenylimidazole is a compound belonging to the class of triazenes, which are known for their antineoplastic properties.
Méthodes De Préparation
The synthesis of 4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-phenylimidazole involves several steps. One common method includes the reaction of 2-phenylimidazole with ethyl chloroformate to form the carbethoxy derivative. This intermediate is then reacted with 3,3-dimethyl-1-triazeno to yield the final product . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-phenylimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-phenylimidazole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other triazene derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for biochemical research.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-phenylimidazole involves the formation of reactive intermediates that interact with cellular components. These intermediates can cause DNA damage, leading to cell death. The compound targets specific molecular pathways involved in cell proliferation and metastasis, making it effective against cancer cells .
Comparaison Avec Des Composés Similaires
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-phenylimidazole can be compared with other triazene derivatives such as:
Dacarbazine: Known for its use in treating malignant melanoma.
Temozolomide: Used in the treatment of brain tumors.
Procarbazine: Utilized in combination chemotherapy for Hodgkin’s lymphoma.
What sets this compound apart is its specific structure, which may offer unique interactions with molecular targets and potentially lower toxicity .
Propriétés
Numéro CAS |
37126-45-7 |
|---|---|
Formule moléculaire |
C14H17N5O2 |
Poids moléculaire |
287.32 g/mol |
Nom IUPAC |
ethyl 4-[(E)-dimethylaminodiazenyl]-2-phenyl-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C14H17N5O2/c1-4-21-14(20)11-13(17-18-19(2)3)16-12(15-11)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3,(H,15,16)/b18-17+ |
Clé InChI |
XQTRJQMOXMHXHW-ISLYRVAYSA-N |
SMILES isomérique |
CCOC(=O)C1=C(N=C(N1)C2=CC=CC=C2)/N=N/N(C)C |
SMILES canonique |
CCOC(=O)C1=C(N=C(N1)C2=CC=CC=C2)N=NN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Diethylamino)methylidene]propanedinitrile](/img/structure/B14661757.png)
![methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14661760.png)
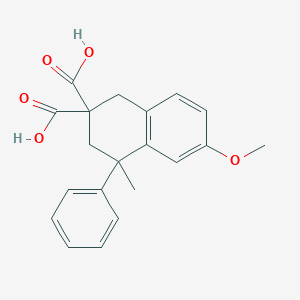
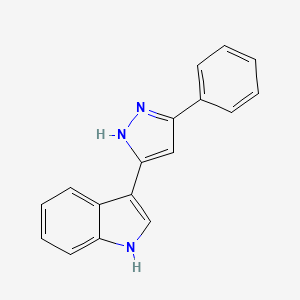
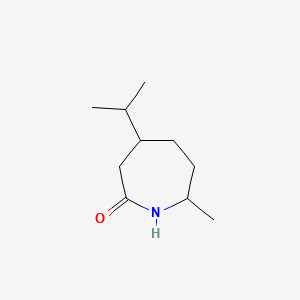
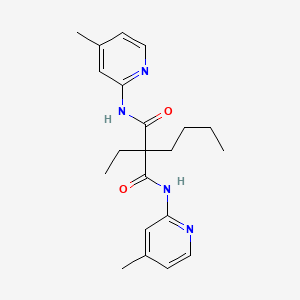
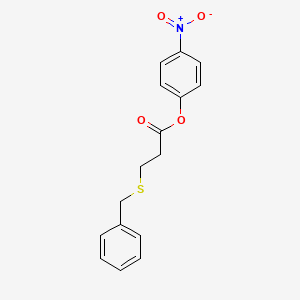
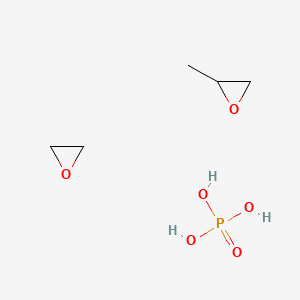

![1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene](/img/structure/B14661806.png)
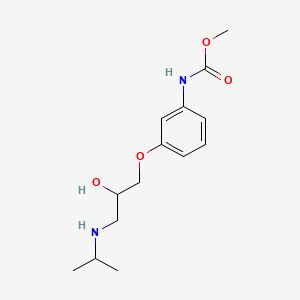
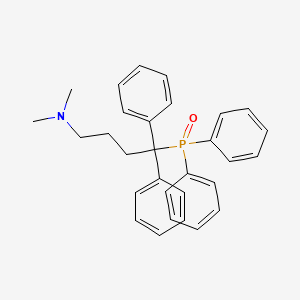
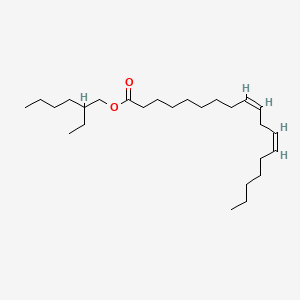
![3-[Methyl(tetradecan-2-YL)amino]propanenitrile](/img/structure/B14661834.png)
